7-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid
Overview
Description
7-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid: is a chemical compound with the molecular formula C11H9ClO4 and a molecular weight of 240.64 g/mol . It is a derivative of isochromane, characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 3rd position, and a carboxylic acid group at the 3rd position of the isochromane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the isochromane ring system.
Methylation: The methyl group is introduced at the 3rd position using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with the ketone group reduced to an alcohol.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
Biology:
Biochemical Studies: Utilized in studies to understand biochemical pathways and enzyme interactions.
Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties.
Medicine:
Pharmaceutical Research: Explored for its potential use in developing new drugs and treatments for various diseases.
Diagnostic Agents: Used in the development of diagnostic agents for medical imaging and analysis.
Industry:
Material Science: Applied in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 5-Chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid
- 7-Chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid
Comparison:
- Structural Differences: The position of functional groups and the presence of additional substituents differentiate these compounds from 7-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid.
- Chemical Properties: Variations in chemical properties such as solubility, reactivity, and stability.
- Applications: Differences in applications based on their unique chemical properties and interactions with biological systems .
Properties
IUPAC Name |
7-chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c1-11(10(14)15)5-6-2-3-7(12)4-8(6)9(13)16-11/h2-4H,5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXUUYPOUZBRTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)Cl)C(=O)O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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